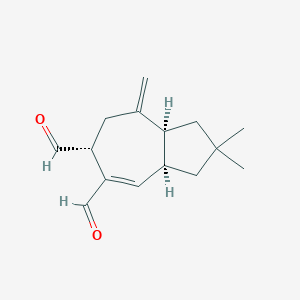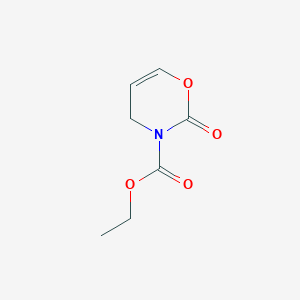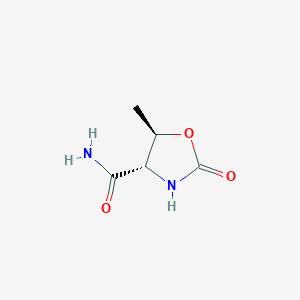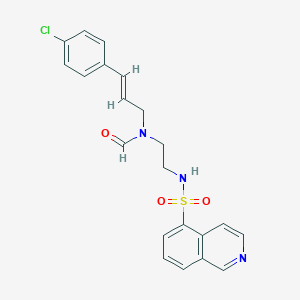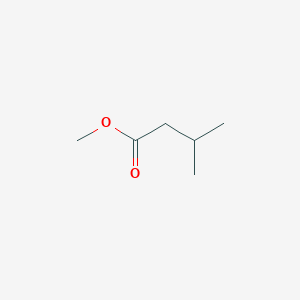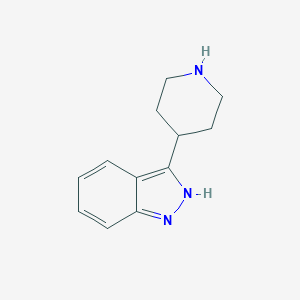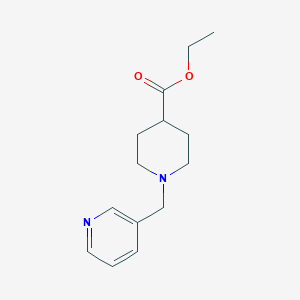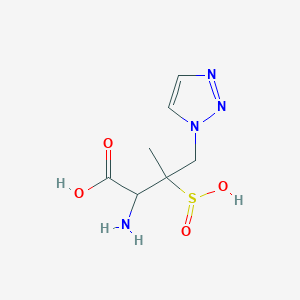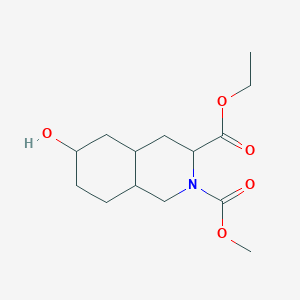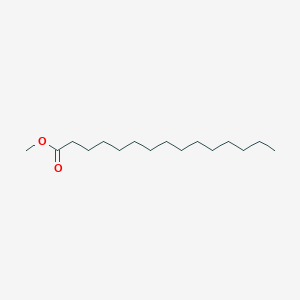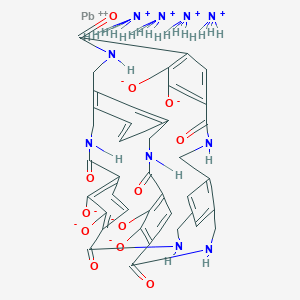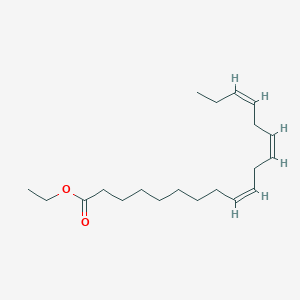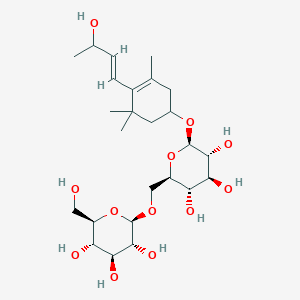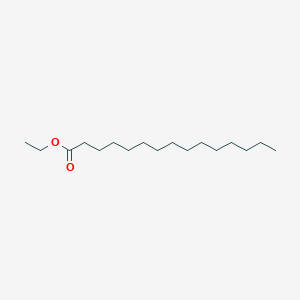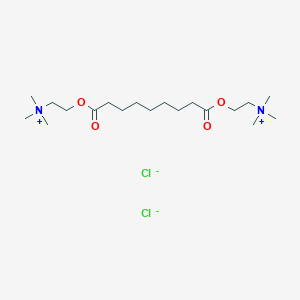
Azelainylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azelainylcholine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Azelainylcholine has been shown to have unique properties that make it a promising candidate for use in various research applications.
Applications De Recherche Scientifique
Azelainylcholine has been studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can enhance cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, Azelainylcholine has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body.
Mécanisme D'action
Azelainylcholine works by activating cholinergic receptors in the nervous system. This activation leads to an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. Azelainylcholine has also been shown to increase the production of neurotrophic factors, which are critical for the growth and survival of neurons in the brain.
Effets Biochimiques Et Physiologiques
Azelainylcholine has been shown to have a variety of biochemical and physiological effects. It can increase the release of acetylcholine, which can enhance cognitive function. It can also reduce inflammation and oxidative stress in the body. In addition, Azelainylcholine has been shown to have neuroprotective effects and can promote the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Azelainylcholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. However, there are also limitations to its use. Azelainylcholine is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, it is important to use caution when working with this compound, as it has not been extensively studied for its toxicity.
Orientations Futures
There are many future directions for research on Azelainylcholine. One potential area of study is its use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can enhance cognitive function, which makes it a promising candidate for use in this field. Another area of study is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Azelainylcholine and its potential applications in scientific research.
Conclusion:
Azelainylcholine is a novel compound that has shown promise for use in various scientific research applications. It has unique properties that make it a promising candidate for use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the properties and potential applications of Azelainylcholine.
Méthodes De Synthèse
Azelainylcholine is synthesized by the reaction of azelaic acid with choline chloride. This reaction produces a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to maximize the yield and purity of the compound. The purity of Azelainylcholine is critical for its use in scientific research.
Propriétés
Numéro CAS |
126281-64-9 |
|---|---|
Nom du produit |
Azelainylcholine |
Formule moléculaire |
C19H40Cl2N2O4 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
AFACHHYILIIYOS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Synonymes |
AzCh-Cl azelainylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



